molecular formula C10H13NO5 B14371467 3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol CAS No. 90037-41-5

3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol

Cat. No.: B14371467
CAS No.: 90037-41-5
M. Wt: 227.21 g/mol
InChI Key: BENSZJKJMFWYBS-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol: is an organic compound characterized by a phenoxy group substituted with a methyl and nitro group, attached to a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-nitrophenol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds via nucleophilic substitution, forming an intermediate epoxide, which is subsequently opened by water to yield the desired diol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in studies of reaction mechanisms and kinetics.

Biology:

  • Investigated for potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-nitrophenoxy)propane-1,2-diol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the phenoxy and diol moieties can form hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

    3-(4-Nitrophenoxy)propane-1,2-diol: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-(3-Methylphenoxy)propane-1,2-diol: Lacks the nitro group, resulting in different chemical and biological properties.

    3-(2-Nitrophenoxy)propane-1,2-diol: The position of the nitro group affects the compound’s reactivity and interactions.

Properties

CAS No.

90037-41-5

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

3-(3-methyl-4-nitrophenoxy)propane-1,2-diol

InChI

InChI=1S/C10H13NO5/c1-7-4-9(16-6-8(13)5-12)2-3-10(7)11(14)15/h2-4,8,12-13H,5-6H2,1H3

InChI Key

BENSZJKJMFWYBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

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